DOPE

描述

属性

IUPAC Name |

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)/b19-17-,20-18-/t39-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRBNPKJOOWZPW-NYVOMTAGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H78NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601029609 | |

| Record name | 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

744.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PE(18:1(9Z)/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0009059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4004-05-1 | |

| Record name | 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4004-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004004051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIOLEOYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNP6V6AI0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of DOPE Lipid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a naturally occurring, neutral phospholipid that plays a pivotal role in the formulation of lipid-based drug delivery systems. Its unique physicochemical properties, particularly its propensity to form non-lamellar structures in response to environmental cues, make it an indispensable component in formulations designed for the intracellular delivery of therapeutics, including nucleic acids and small molecule drugs. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its characterization, and visualizations of key processes and workflows.

Core Physicochemical Properties of this compound

The utility of this compound in drug delivery is intrinsically linked to its molecular structure and behavior in aqueous environments. Key properties are summarized below.

Molecular Structure and Properties

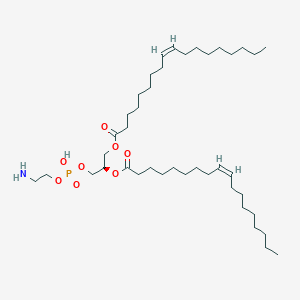

This compound consists of a glycerol backbone, two unsaturated oleic acid chains at the sn-1 and sn-2 positions, and a phosphoethanolamine headgroup. The cis-double bond in each oleoyl chain introduces a kink, which is crucial for its phase behavior.

| Property | Value | Reference |

| Chemical Formula | C41H78NO8P | [1][2] |

| Molecular Weight | 744.03 g/mol | [1][2] |

| Headgroup | Phosphoethanolamine | [3] |

| Acyl Chains | 2 x Oleic Acid (18:1, cis-Δ9) | [4] |

Phase Behavior and Transition Temperatures

This compound exhibits complex phase behavior, transitioning between different liquid crystalline phases as a function of temperature and hydration. The two most relevant transitions for its application are the gel-to-liquid crystalline (lamellar) transition and the lamellar-to-inverted hexagonal phase transition.

| Phase Transition | Temperature | Description | Reference |

| Gel-to-Liquid Crystalline (Tm) | -16°C | Transition from a more ordered gel phase to a fluid lamellar (Lα) phase. | [5] |

| Lamellar (Lα) to Inverted Hexagonal (HII) (Th) | 10°C | Transition from a bilayer structure to a non-lamellar, inverted hexagonal phase. | [5] |

The transition to the HII phase is particularly significant. In this phase, the lipid molecules arrange into cylindrical micelles with the hydrocarbon chains oriented outwards and the polar headgroups surrounding a central aqueous core. This structure is non-bilayer and is critical for the fusogenic properties of this compound.

pH Sensitivity and Fusogenic Properties

This compound is known for its pH-sensitive behavior. At neutral pH, the small ethanolamine headgroup results in a conical molecular shape that favors the formation of the inverted hexagonal (HII) phase. However, in combination with cationic lipids in liposomes, the overall structure can be stabilized into a lamellar bilayer.

Upon endocytosis, the acidic environment of the endosome (pH 5.5-6.5) can protonate the ethanolamine headgroup of this compound, altering its effective headgroup size and promoting the transition from the lamellar (Lα) to the inverted hexagonal (HII) phase. This phase transition disrupts the endosomal membrane, facilitating the release of the encapsulated cargo into the cytoplasm. This "endosomal escape" mechanism is a key reason for the inclusion of this compound in many lipid nanoparticle formulations for gene and drug delivery.[5][6][7]

Experimental Protocols

Characterizing this compound-containing liposomes is essential to ensure their quality, stability, and efficacy as drug delivery vehicles. The following are detailed protocols for key experimental techniques.

Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs), which can then be processed further to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (this compound)

-

Other lipid components (e.g., cationic lipids like DOTAP, cholesterol)

-

Chloroform or a chloroform:methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))

-

Round-bottom flask

-

Rotary evaporator

-

Nitrogen gas stream

-

Water bath

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

-

Lipid Film Formation:

-

Dissolve this compound and other lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask.

-

Attach the flask to a rotary evaporator and rotate it in a water bath set above the gel-to-liquid crystalline transition temperature of the lipid mixture.

-

Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Dry the film further under a gentle stream of nitrogen gas for at least 1-2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the aqueous hydration buffer to the flask containing the lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipids.

-

Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming a milky dispersion of multilamellar vesicles (MLVs).

-

-

Vesicle Sizing (Extrusion):

-

To obtain vesicles with a uniform size distribution, subject the MLV suspension to extrusion.

-

Load the MLV suspension into a gas-tight syringe and assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Force the lipid suspension through the membrane multiple times (typically 11-21 passes). This process should be carried out at a temperature above the lipid phase transition temperature.

-

The resulting translucent suspension contains unilamellar vesicles of a defined size.

-

Characterization by Dynamic Light Scattering (DLS)

DLS is used to determine the size distribution, polydispersity index (PDI), and zeta potential of liposomes in suspension.

Instrumentation:

-

A dynamic light scattering instrument (e.g., Malvern Zetasizer).

Procedure:

-

Sample Preparation:

-

Dilute the liposome suspension in the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects. A typical dilution is 1:100.

-

-

Size Measurement:

-

Transfer the diluted sample to a clean cuvette.

-

Place the cuvette in the DLS instrument.

-

Set the measurement parameters, including temperature (e.g., 25°C), and allow the sample to equilibrate.

-

Perform the measurement. The instrument software will analyze the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes and calculate the hydrodynamic diameter and PDI.

-

-

Zeta Potential Measurement:

-

For zeta potential, transfer the diluted sample to a specialized folded capillary cell.

-

Place the cell in the instrument.

-

The instrument applies an electric field and measures the velocity of the particles (electrophoretic mobility) to calculate the zeta potential.

-

| Parameter | Typical Values for LUVs | Significance |

| Hydrodynamic Diameter (Z-average) | 80 - 200 nm | Indicates the average size of the liposomes. |

| Polydispersity Index (PDI) | < 0.2 | A measure of the width of the size distribution. Lower values indicate a more monodisperse sample. |

| Zeta Potential | Varies with formulation (typically positive for cationic liposomes) | Indicates the surface charge of the liposomes, which is crucial for stability and interaction with biological membranes. |

Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to measure the phase transition temperatures (Tm and Th) and the enthalpy of these transitions.

Instrumentation:

-

A differential scanning calorimeter.

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the liposome suspension into a DSC pan.

-

Seal the pan hermetically.

-

Prepare a reference pan containing the same amount of buffer.

-

-

Measurement:

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample at a constant rate (e.g., 1-5°C/min) over a temperature range that encompasses the expected phase transitions.

-

The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.

-

The resulting thermogram will show endothermic peaks at the phase transition temperatures. The area under the peak corresponds to the enthalpy of the transition.

-

Characterization by Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique to determine the phase structure (e.g., lamellar vs. hexagonal) of lipid dispersions.

Instrumentation:

-

A SAXS instrument with a high-intensity X-ray source and a 2D detector.

Procedure:

-

Sample Preparation:

-

Load the concentrated liposome dispersion into a thin-walled quartz capillary.

-

Seal the capillary.

-

-

Measurement:

-

Mount the capillary in the sample holder of the SAXS instrument.

-

Expose the sample to the X-ray beam.

-

The scattered X-rays are collected by the detector, generating a 2D scattering pattern.

-

-

Data Analysis:

-

The 2D pattern is radially integrated to obtain a 1D plot of scattering intensity versus the scattering vector (q).

-

The positions of the diffraction peaks are used to identify the lipid phase. For a lamellar (Lα) phase, the peak positions are in the ratio 1:2:3... For an inverted hexagonal (HII) phase, the peak positions are in the ratio 1:√3:2:√7...[8]

-

References

- 1. 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine | C41H78NO8P | CID 9546757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (this compound) - Creative Biolabs [creative-biolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 4004-05-01 | BroadPharm [broadpharm.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. Molecular View of Hexagonal Phase Formation in Phospholipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine this compound CAS 4004-5-1 [avt-pharma.com]

- 8. hasyweb.desy.de [hasyweb.desy.de]

The Helper Lipid DOPE: A Technical Guide to its Structure, Properties, and Applications in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a ubiquitous neutral phospholipid that plays a critical role in the formulation of lipid-based drug delivery systems. Its unique structural characteristics and pH-sensitive behavior make it an indispensable "helper lipid," particularly in facilitating the intracellular delivery of therapeutic payloads such as nucleic acids and small molecule drugs. This technical guide provides an in-depth overview of the structure, chemical formula, physicochemical properties, and key applications of this compound, with a focus on its role in enhancing the efficacy of lipid nanoparticles (LNPs) and liposomes.

Chemical Structure and Formula

This compound is a glycerophospholipid with a chemical formula of C41H78NO8P and a molecular weight of approximately 744.03 g/mol .[1][2] Its structure consists of a glycerol backbone esterified with two oleic acid chains at the sn-1 and sn-2 positions, and a phosphoethanolamine head group at the sn-3 position. The oleic acid tails are unsaturated, containing a single cis double bond at the C9-C10 position. This kink in the acyl chains is crucial to this compound's fusogenic properties.

Molecular Structure of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (this compound)

Figure 1: Chemical structure of this compound lipid.

Physicochemical Properties

The physicochemical properties of this compound are central to its function as a helper lipid. These properties are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C41H78NO8P | [1][2] |

| Molecular Weight | 744.034 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Purity | >99% | [3] |

| Storage Temperature | -20°C | [2][3] |

Table 2: Thermal Properties and Critical Micelle Concentration of this compound

| Property | Value | Conditions | Reference |

| Melting Point (Tm) | -16°C | [3][4] | |

| Hexagonal Phase Transition Temperature (Th) | 10°C | [3][4] | |

| Lamellar to Inverse Hexagonal (Lα-HII) Phase Transition Temperature | 3.33 ± 0.16°C | Fully hydrated | [5][6] |

| Critical Micelle Concentration (CMC) | 800 µM | Room Temperature | [7] |

| Critical Micelle Concentration (CMC) | 200 µmol/kg oil | 45°C in stripped oil with 200-300 ppm water | [7] |

Table 3: Solubility of this compound

| Solvent | Solubility |

| Ethanol | Soluble at 5mg/mL |

| DMSO | Soluble at 5mg/mL |

| Chloroform:Methanol:Water (65:25:4) | Soluble at 5mg/mL |

| Data sourced from Avanti Polar Lipids.[3] |

Role in Drug Delivery: The Fusogenic Helper Lipid

This compound is widely incorporated into lipid-based drug delivery systems due to its ability to promote membrane fusion and facilitate the release of encapsulated contents from the endosome into the cytoplasm. This is attributed to its conical molecular shape and its propensity to form non-bilayer structures, particularly the inverted hexagonal (HII) phase, under acidic conditions, such as those found in the endosome.

The Endosomal Escape Mechanism

The acidic environment of the endosome protonates the ethanolamine headgroup of this compound, neutralizing its charge and increasing its effective cone shape. This structural change promotes the transition from a lamellar bilayer to an inverted hexagonal phase, which destabilizes the endosomal membrane and allows the release of the therapeutic payload into the cytosol.

Figure 2: Role of this compound in endosomal escape.

Experimental Protocols

Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This method is a common technique for preparing liposomes in a laboratory setting.[8][9]

-

Lipid Film Formation:

-

Dissolve this compound and other lipid components (e.g., a cationic lipid like DOTAP and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[10][11]

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the lipid film under high vacuum for at least 1 hour to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation. The buffer should be pre-heated to a temperature above the phase transition temperature of the lipid with the highest Tm.

-

The hydration process leads to the spontaneous formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

-

Pass the liposome suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.[11]

-

Figure 3: Liposome preparation workflow.

Characterization of this compound-Containing Liposomes

After preparation, it is essential to characterize the liposomes to ensure they meet the desired specifications.

-

Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).[12]

-

Zeta Potential: Determined by Laser Doppler Velocimetry to assess the surface charge and stability of the liposomes.

-

Entrapment Efficiency: Quantified by separating the free drug from the liposome-encapsulated drug using techniques like size exclusion chromatography or dialysis, followed by quantification of the drug in the liposomes.

-

Morphology: Visualized using techniques such as Transmission Electron Microscopy (TEM) or Cryo-TEM.

Conclusion

This compound is a fundamentally important helper lipid in the design and development of effective lipid-based drug delivery systems. Its unique physicochemical properties, particularly its ability to undergo a phase transition to a fusogenic inverted hexagonal phase in the acidic environment of the endosome, are key to overcoming the intracellular delivery barrier. A thorough understanding of this compound's structure, properties, and the experimental methodologies for its incorporation and characterization is crucial for researchers and scientists working to advance the field of nanomedicine.

References

- 1. 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine | C41H78NO8P | CID 9546757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-dioleoilo-sn-glicero-3-fosfoetanoloamina = 99,0 TLC 10 mg fosfolipidów na ml CHCl3 4004-05-1 [sigmaaldrich.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. Determination of L(alpha)-H(II) phase transition temperature for 1,2-dioleoyl-sn-glycero-3-phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. dovepress.com [dovepress.com]

- 12. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DOPE in Transfection: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a pivotal component in non-viral gene delivery systems, acting as a "helper lipid" to significantly enhance the efficiency of transfection. Its primary mechanism of action is centered on its unique fusogenic properties, which facilitate the crucial step of endosomal escape. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound mediates the delivery of nucleic acids into the cytoplasm, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Core Mechanism: Facilitating Endosomal Escape

The journey of a nucleic acid payload into a cell, when delivered by a cationic lipid-based formulation, involves several key stages. The cationic lipid's primary role is to complex with the negatively charged nucleic acid, forming a lipoplex.[1][2][3] This lipoplex is then taken up by the cell through endocytosis.[2] However, for the genetic material to be functional, it must escape the endosome before it is degraded by lysosomal enzymes. This is where this compound's critical function comes into play.

This compound is a zwitterionic lipid with a small headgroup and two unsaturated oleoyl chains, giving it a conical molecular shape.[4][5][6] This geometry is key to its function. Unlike lamellar, bilayer-forming lipids such as DOPC, this compound has a propensity to form non-bilayer, inverted hexagonal (HII) phases.[4][5][7][8]

The mechanism unfolds as follows:

-

Lipoplex Formation: A cationic lipid is mixed with this compound and the nucleic acid cargo (e.g., plasmid DNA, mRNA, siRNA). The positively charged headgroups of the cationic lipid interact with the negatively charged phosphate backbone of the nucleic acid, condensing it into a compact structure. This compound is incorporated into this lipid-based nanoparticle.

-

Endocytosis: The resulting lipoplex, which typically has a net positive charge, interacts with the negatively charged cell membrane and is internalized into an endosome.[2]

-

Endosomal Maturation and Acidification: As the endosome matures, its internal pH drops.[1] This acidic environment is thought to promote the fusogenic activity of this compound-containing lipoplexes.[1]

-

Destabilization and Fusion: The conical shape of this compound molecules induces curvature stress on the lipid bilayer of the endosome. This, combined with the interaction between the cationic lipids of the lipoplex and the anionic lipids of the endosomal membrane, leads to the destabilization of the endosomal membrane.[9]

-

Hexagonal Phase Transition: The acidic pH of the late endosome can trigger a structural transition in the this compound-containing lipoplex, favoring the formation of the inverted hexagonal (HII) phase.[1][10] This non-lamellar structure is highly fusogenic and facilitates the merging of the lipoplex membrane with the endosomal membrane.[4][10]

-

Cytosolic Release: The fusion event creates a pore in the endosomal membrane, allowing the nucleic acid cargo to be released into the cytoplasm.[4] Once in the cytoplasm, the nucleic acid can then traffic to its site of action (e.g., the nucleus for plasmid DNA or the ribosomes for mRNA).

The following diagram illustrates this proposed mechanism:

Caption: The mechanism of this compound-mediated transfection.

Quantitative Data: Optimizing Transfection Efficiency

The efficiency of this compound-assisted transfection is highly dependent on the formulation parameters. The molar ratio of the cationic lipid to this compound and the charge ratio of the cationic lipid to the nucleic acid (N/P ratio) are critical for optimal gene delivery.

| Cationic Lipid | Helper Lipid | Molar Ratio (Cationic:Helper) | Nucleic Acid | Cell Line | Optimal N/P Ratio | Transfection Efficiency | Reference |

| DA (custom) | This compound | 1:1 | pDNA | HepG2 | - | Showed highest efficiency | [1] |

| 2X3 (custom) | This compound | 1:1, 1:2 | mRNA | BHK-21, A549 | 10/1 | Highest transfection efficiency | [11] |

| 2X3 (custom) | This compound | 1:3 | mRNA | BHK-21, A549 | 10/1 | Effective transfection and protein expression | [11] |

| DOTAP | This compound | - | pDNA | - | - | This compound-containing lipoplexes showed substantially higher transfection efficiency than DOPC-containing ones | [4][7] |

| DDAB | This compound | - | - | - | 2:1 | Marked increase in surface pressure on endosomal models | [8] |

| Custom Cationic Lipids | This compound | 8:2, 6:4 | pDNA | B16F0, HeLa | 1:1, 2:1, 4:1 | - | [12] |

N/P ratio refers to the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the nucleic acid.

Experimental Protocols

Preparation of Cationic Liposomes Containing this compound

This protocol provides a general method for the preparation of cationic liposomes incorporating this compound. The specific amounts and concentrations of lipids should be optimized for the particular application.

Materials:

-

Cationic lipid (e.g., DOTAP)

-

This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

-

Chloroform

-

Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

-

Glass vials with Teflon-lined caps

-

Nitrogen or Argon gas source

-

Vacuum system

-

Bath sonicator

Procedure:

-

Lipid Preparation: Dissolve the cationic lipid and this compound in chloroform to a working concentration (e.g., 1-10 mg/mL).

-

Mixing: In a glass vial, aliquot the desired amounts of the cationic lipid and this compound solutions to achieve the desired molar ratio (e.g., 1:1).

-

Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.

-

Vacuum Drying: Place the vial under a high vacuum for at least 1-2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film with sterile, nuclease-free water or buffer by vortexing or bath sonication. The final lipid concentration will depend on the experimental requirements. This will form multilamellar vesicles (MLVs).

-

Vesicle Sizing (Optional): To create small unilamellar vesicles (SUVs), the MLV suspension can be further processed by probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

Lipoplex Formation and Cell Transfection

This protocol outlines the steps for forming lipoplexes and transfecting cultured mammalian cells.

Materials:

-

Prepared cationic liposome/DOPE suspension

-

Nucleic acid (e.g., plasmid DNA, mRNA) at a known concentration

-

Serum-free cell culture medium (e.g., Opti-MEM®)

-

Complete cell culture medium

-

Cultured mammalian cells in multi-well plates (typically 60-80% confluent)

Procedure:

-

Dilution of Components:

-

In a sterile tube, dilute the required amount of nucleic acid in serum-free medium.

-

In a separate sterile tube, dilute the required amount of the cationic liposome/DOPE suspension in serum-free medium. The amount of liposome suspension will depend on the desired N/P ratio.

-

-

Lipoplex Formation:

-

Gently add the diluted nucleic acid to the diluted liposome suspension. Do not vortex. Mix by gentle pipetting or flicking the tube.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

-

-

Transfection:

-

Aspirate the old medium from the cells to be transfected.

-

Gently add the lipoplex-containing medium to the cells.

-

Incubate the cells with the lipoplexes at 37°C in a CO2 incubator for 4-6 hours.

-

-

Post-Transfection:

-

After the incubation period, add complete medium (containing serum) to the cells. Alternatively, the transfection medium can be replaced with fresh complete medium.

-

Culture the cells for the desired period (e.g., 24-72 hours) before assaying for gene expression or the desired downstream effect.

-

The following diagram outlines a typical experimental workflow for transfection using this compound-containing lipoplexes:

Caption: A typical experimental workflow for cell transfection.

Conclusion

This compound is an indispensable helper lipid in the field of non-viral gene delivery. Its unique conical shape and propensity to form non-bilayer hexagonal phases are the primary drivers of its ability to enhance transfection efficiency. By promoting the fusion of lipoplexes with the endosomal membrane, this compound facilitates the critical step of endosomal escape, ensuring the delivery of the nucleic acid cargo to the cytoplasm. Understanding the mechanism of action of this compound and optimizing formulation parameters are key to the successful design and implementation of effective lipid-based transfection reagents for research, therapeutic, and drug development applications.

References

- 1. The role of the helper lipid dioleoylphosphatidylethanolamine (this compound) for DNA transfection cooperating with a cationic lipid bearing ethylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. research.edgehill.ac.uk [research.edgehill.ac.uk]

- 5. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The role of the helper lipid on the DNA transfection efficiency of lipopolyplex formulations. - UCL Discovery [discovery.ucl.ac.uk]

- 8. research.brighton.ac.uk [research.brighton.ac.uk]

- 9. Role of temperature-independent lipoplex–cell membrane interactions in the efficiency boost of multicomponent lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nonbilayer phase of lipoplex-membrane mixture determines endosomal escape of genetic cargo and transfection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Physicochemical Characteristics Associated with Transfection of Cationic Cholesterol-based Gene Delivery Vectors in the Presence of this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Fusogenic Properties of DOPE: A Technical Guide for Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a neutral, non-bilayer forming phospholipid extensively utilized in the development of advanced drug delivery systems. Its fusogenic properties, largely attributed to its conical molecular shape and propensity to form inverted hexagonal (HII) phases, are pivotal for the intracellular delivery of therapeutic payloads. This technical guide provides an in-depth exploration of the core fusogenic characteristics of this compound, detailing its mechanism of action, the experimental protocols used for its characterization, and quantitative data to inform formulation development.

Core Concepts: The Fusogenic Nature of this compound

The fusogenicity of this compound is intrinsically linked to its molecular geometry. Unlike cylindrical phospholipids that readily form stable lipid bilayers, this compound's small headgroup relative to its unsaturated acyl chains results in a cone-like shape. This configuration induces negative curvature strain within a lipid bilayer, making it prone to transition into non-lamellar structures, particularly the inverted hexagonal (HII) phase. This transition is a key element in this compound's ability to destabilize membranes and promote fusion.

This property is especially crucial in the context of drug delivery systems like liposomes. When incorporated into liposomal formulations, this compound can facilitate the fusion of the liposome with the endosomal membrane following cellular uptake. This process, often triggered by the acidic environment of the endosome, allows for the encapsulated therapeutic to escape into the cytoplasm, avoiding lysosomal degradation.[1][2][3]

Quantitative Analysis of this compound-Mediated Fusion

The fusogenic and release-inducing properties of this compound-containing liposomes are highly dependent on the lipid composition and the surrounding pH. The following tables summarize quantitative data from key in vitro assays that characterize these properties.

Table 1: pH-Dependent Calcein Leakage from this compound/CHEMS Liposomes

This table presents the percentage of calcein released from liposomes composed of this compound and cholesteryl hemisuccinate (CHEMS) at various pH levels. Increased leakage at lower pH indicates the destabilization of the liposomal membrane, a prerequisite for endosomal escape.

| Liposome Composition (molar ratio) | pH | Incubation Time (min) | Calcein Leakage (%) |

| This compound/CHEMS (9/1) | 5.0 | 10 | ~60 |

| This compound/CHEMS (9/1) | 6.0 | 10 | ~20 |

| This compound/CHEMS (9/1) | 7.0 | 10 | <10 |

| This compound/CHEMS (9/1) | 8.0 | 10 | <5 |

| This compound/CHEMS (5/5) | 5.0 | N/A | Appreciable Release |

| This compound/CHEMS (5/5) | 6.0-8.0 | N/A | No Significant Release |

Data synthesized from graphical representations in cited literature.[1][4][5]

Table 2: Lipid Mixing Efficiency of this compound-Containing Liposomes

This table summarizes the lipid mixing efficiency of this compound-containing liposomes with target membranes, as determined by FRET-based assays. Higher percentages indicate a greater degree of membrane fusion.

| Liposome Formulation | Target Membrane | Conditions | Lipid Mixing Efficiency (%) |

| This compound/DOTAP (1:1) | Anionic Liposomes | pH 7.4 | High (Specific % not consistently reported) |

| This compound/CHEMS | Anionic Vesicles | Acidic pH | Extensive Lipid Mixing |

Quantitative data for lipid mixing is often presented as relative fluorescence units. The table reflects the qualitative descriptions of high efficiency found in the literature.[6][7]

Experimental Protocols

Lipid Mixing Assay (FRET-Based)

This assay quantifies the fusion between two lipid populations by measuring the change in Förster Resonance Energy Transfer (FRET) between two fluorescently labeled lipids.

a. Materials:

-

This compound

-

Helper lipid (e.g., DOTAP, CHEMS)

-

NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine)

-

Rhodamine-PE (Lissamine rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine)

-

Chloroform

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Triton X-100 (2% v/v)

b. Protocol:

-

Preparation of Labeled Liposomes:

-

In a round-bottom flask, prepare a lipid mixture in chloroform containing this compound, the helper lipid, and 1 mol% each of NBD-PE and Rhodamine-PE.

-

Dry the lipid mixture to a thin film using a rotary evaporator.

-

Further dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with the desired buffer to form multilamellar vesicles (MLVs).

-

Extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (LUVs).

-

-

Preparation of Unlabeled Liposomes:

-

Follow the same procedure as above, but without the fluorescently labeled lipids.

-

-

Fusion Assay:

-

In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a 1:9 molar ratio in the assay buffer.

-

Record the baseline fluorescence of NBD (excitation ~465 nm, emission ~530 nm).

-

Induce fusion by adding the appropriate trigger (e.g., lowering the pH).

-

Monitor the increase in NBD fluorescence over time as fusion occurs, leading to the dilution of the FRET pair and a decrease in quenching.

-

-

Data Analysis:

-

After the fusion reaction has plateaued, add Triton X-100 to completely disrupt the liposomes and achieve maximum fluorescence (100% lipid mixing).

-

Calculate the percentage of lipid mixing at a given time point using the following formula:

where F is the fluorescence at the given time, F_initial is the initial fluorescence, and F_max is the maximum fluorescence after adding Triton X-100.[8][9]

-

Calcein Leakage Assay

This assay measures the release of encapsulated contents from liposomes upon membrane destabilization.

a. Materials:

-

This compound

-

Helper lipid (e.g., CHEMS)

-

Chloroform

-

Calcein

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Triton X-100 (2% v/v)

b. Protocol:

-

Preparation of Calcein-Loaded Liposomes:

-

Prepare a lipid film as described in the lipid mixing assay protocol.

-

Hydrate the lipid film with a self-quenching concentration of calcein solution (e.g., 50-100 mM in hydration buffer).

-

Form LUVs by extrusion.

-

-

Purification:

-

Separate the calcein-loaded liposomes from unencapsulated calcein using a size-exclusion chromatography column equilibrated with the hydration buffer.

-

-

Leakage Assay:

-

Dilute the purified calcein-loaded liposomes in the assay buffer in a fluorometer cuvette to a concentration where the calcein fluorescence is still quenched.

-

Record the baseline fluorescence (excitation ~495 nm, emission ~515 nm).

-

Induce leakage by adding the trigger (e.g., lowering the pH of the buffer).

-

Monitor the increase in fluorescence as calcein is released from the liposomes and its self-quenching is relieved.

-

-

Data Analysis:

-

After the leakage has reached a plateau, add Triton X-100 to lyse all liposomes and release all encapsulated calcein, representing 100% leakage.

-

Calculate the percentage of calcein leakage at a given time point using the formula:

where F is the fluorescence at the given time, F_initial is the initial fluorescence, and F_max is the maximum fluorescence after adding Triton X-100.[10][11]

-

Cryo-Transmission Electron Microscopy (Cryo-TEM) for Fusion Visualization

Cryo-TEM allows for the direct visualization of liposomes and their fusion intermediates in a near-native, hydrated state.

a. Materials:

-

This compound-containing liposomes

-

Target membranes (e.g., other liposomes)

-

Vitrification apparatus (e.g., Vitrobot)

-

TEM grids (e.g., lacey carbon)

-

Liquid ethane

-

Liquid nitrogen

-

Cryo-TEM

b. Protocol:

-

Sample Preparation:

-

Mix the this compound-containing liposomes with the target membranes and incubate under conditions that promote fusion.

-

-

Vitrification:

-

Apply a small volume (3-4 µL) of the liposome mixture to a glow-discharged TEM grid.

-

Blot the grid to create a thin film of the suspension.

-

Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This rapidly vitrifies the sample, preventing the formation of ice crystals.

-

-

Imaging:

-

Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen.

-

Image the sample at cryogenic temperatures, using low-dose electron microscopy to minimize radiation damage.

-

Acquire images at different stages of the fusion process to visualize membrane docking, hemifusion, and full fusion pore formation.

-

Visualizations

Mechanism of this compound-Mediated Endosomal Escape

References

- 1. encapsula.com [encapsula.com]

- 2. researchgate.net [researchgate.net]

- 3. BJNANO - Mechanistic insights into endosomal escape by sodium oleate-modified liposomes [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. encapsula.com [encapsula.com]

- 9. Liposome: Encapsula's Scientific Blog: Fluorescent Liposomes: Intermixing of lipids during liposome fusion (NBD/Rhodamine Assay) [liposomes.org]

- 10. Encapsulation and release of calcein from herceptin-conjugated eLiposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of DOPE in Lipid Nanoparticle Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in the formulation of lipid nanoparticles (LNPs). As a key excipient, this compound plays a multifaceted role in enhancing the stability, fusogenicity, and overall delivery efficiency of LNP-based therapeutics, particularly for nucleic acid payloads like mRNA and siRNA. This document provides a comprehensive overview of this compound's mechanism of action, quantitative data on its use in various formulations, and detailed protocols for key characterization assays.

The Core Function of this compound: A Fusogenic Helper Lipid

This compound is a neutral phospholipid characterized by its two unsaturated oleic acid chains and a relatively small phosphoethanolamine headgroup.[1] This unique molecular structure imparts a conical shape, which is fundamental to its primary function as a "helper lipid" in LNP formulations.[2] Unlike bilayer-forming lipids such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which have a more cylindrical shape, this compound has a propensity to form non-lamellar, inverted hexagonal (HII) phases.[2][3] This characteristic is pivotal for overcoming one of the most significant barriers to intracellular drug delivery: endosomal escape.

After an LNP is internalized by a cell through endocytosis, it becomes entrapped within an endosome. For the therapeutic payload to exert its effect, it must be released from the endosome into the cytoplasm. The acidic environment of the late endosome (pH ~5-6) triggers the protonation of ionizable lipids within the LNP, leading to a net positive charge.[4][5] This charge reversal promotes electrostatic interactions with the negatively charged inner leaflet of the endosomal membrane. In concert with this, the acidic pH also induces a conformational change in this compound, favoring the transition from a lamellar to the fusogenic HII phase.[6] This transition creates instability and negative curvature in the endosomal membrane, facilitating the fusion of the LNP with the endosomal membrane and the subsequent release of the cargo into the cytoplasm.[2][7]

The fusogenic nature of this compound has been shown to significantly enhance the transfection efficiency of LNPs.[8] Studies have demonstrated that LNP formulations containing this compound exhibit lower colocalization with lysosomes, the cellular compartments for degradation, compared to formulations with lipids like DSPC, indicating more efficient endosomal escape.[8]

Quantitative Analysis of this compound in LNP Formulations

The optimal molar ratio of this compound in an LNP formulation is critical and is determined empirically based on the other lipid components and the specific application. The inclusion of this compound and its ratio to other lipids can influence key physicochemical properties of the LNP, such as particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency, all of which impact the in vivo performance of the therapeutic. The following table summarizes quantitative data from various studies on this compound-containing LNP formulations.

| Ionizable/Cationic Lipid | Helper Lipids (Molar Ratio) | Cargo | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Findings & Reference |

| 244-cis | This compound:Cholesterol:C16-PEG ceramide (20:52:1.5) | hEPO mRNA | - | - | - | - | Optimized molar ratio for 244-cis LNPs.[7] |

| SM-102 | This compound:Cholesterol:C14-PEG-2000 (10:40:2) | FLuc mRNA | - | - | - | - | Base formulation for evaluating excipients.[9] |

| DC-Chol | This compound (1:1, 2:3, 1:2) | pDNA | - | - | - | ~80% cell viability | High this compound content showed low cytotoxicity.[1] |

| 11-10-8 | This compound:Chol:DMG-PEG (10:48.8:1.5) | Firefly Luciferase mRNA | - | - | - | - | Optimal molar ratio for in vivo studies. |

| C12-200 | This compound:Cholesterol:C14-PEG2000 (16:46.5:2.5) | Firefly Luciferase mRNA | - | - | - | - | Used in microfluidic formulation protocol. |

| AA3-Dlin | This compound:Cholesterol:DMG-PEG | mRNA | ~110 | - | ~-4 | ~90 | Preferential accumulation in the spleen. |

| DOTAP/DC-Chol | This compound (molar ratio not specified) | mRNA | ~129 | < 0.1 | ~21 | ~31.2 | Good size homogeneity and encapsulation efficiency.[3] |

| CW51 | This compound:CHOL:DMG-PEG2000 (40:40:0.5) | Luciferase mRNA | - | - | - | - | Optimal ratio for JAWSII (dendritic) cells.[4] |

| CW51 | This compound:CHOL:DMG-PEG2000 (40:50:0.75) | Luciferase mRNA | - | - | - | - | Optimal ratio for C2C12 (skeletal muscle) cells.[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the function of this compound in LNP formulations.

LNP Formulation by Microfluidic Mixing

Microfluidic mixing is a reproducible method for producing LNPs with controlled size and high encapsulation efficiency.

Materials:

-

Ionizable lipid, this compound, Cholesterol, and PEG-lipid dissolved in ethanol.

-

mRNA or siRNA dissolved in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0).

-

Microfluidic mixing device (e.g., NanoAssemblr).

-

Syringe pumps.

-

Dialysis cassettes for buffer exchange.

Protocol:

-

Prepare the lipid mixture in ethanol at the desired molar ratio (e.g., Ionizable lipid:this compound:Cholesterol:PEG-lipid at 50:10:38.5:1.5).

-

Prepare the nucleic acid solution in the aqueous buffer.

-

Set up the microfluidic device according to the manufacturer's instructions, priming the channels with ethanol and the aqueous buffer.

-

Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes and place them on the syringe pumps.

-

Set the flow rates for the two solutions. A typical flow rate ratio of the aqueous to the organic phase is 3:1.

-

Initiate the flow to mix the two solutions in the microfluidic chip. The rapid mixing causes a change in solvent polarity, leading to the self-assembly of LNPs with the nucleic acid encapsulated.

-

Collect the resulting LNP suspension.

-

Dialyze the LNP suspension against phosphate-buffered saline (PBS), pH 7.4, to remove the ethanol and raise the pH.

-

Concentrate the LNP formulation if necessary using centrifugal filter units.

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Characterization of LNP Size and Zeta Potential

Dynamic light scattering (DLS) is used to measure the hydrodynamic diameter and polydispersity index (PDI) of the LNPs, while electrophoretic light scattering is used to determine their zeta potential.

Materials:

-

LNP formulation.

-

DLS instrument (e.g., Malvern Zetasizer).

-

Cuvettes for DLS and zeta potential measurements.

-

PBS, pH 7.4.

Protocol:

-

Dilute the LNP suspension in PBS to an appropriate concentration for measurement.

-

For size measurement, transfer the diluted sample to a DLS cuvette and place it in the instrument.

-

Equilibrate the sample to the desired temperature (e.g., 25°C).

-

Perform the DLS measurement to obtain the average particle size (Z-average) and PDI.

-

For zeta potential measurement, transfer the diluted sample to a zeta potential cuvette.

-

Perform the measurement to determine the surface charge of the LNPs.

Quantification of mRNA Encapsulation Efficiency using RiboGreen Assay

The RiboGreen assay is a fluorescent-based method to quantify the amount of nucleic acid, allowing for the determination of encapsulation efficiency.

Materials:

-

Quant-iT RiboGreen RNA Assay Kit.

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

-

Triton X-100 (2% v/v in TE buffer).

-

96-well black, opaque microplate.

-

Fluorescence microplate reader.

-

LNP formulation.

-

RNA standard of known concentration.

Protocol:

-

Prepare RNA Standards: Create a standard curve by performing serial dilutions of the RNA standard in TE buffer.

-

Sample Preparation:

-

To measure total RNA (encapsulated + free), dilute the LNP sample in TE buffer containing Triton X-100. The detergent lyses the LNPs, releasing the encapsulated RNA.

-

To measure free RNA, dilute the LNP sample in TE buffer without Triton X-100.

-

-

Assay Procedure:

-

Pipette the prepared standards and samples into the 96-well plate in duplicate or triplicate.

-

Prepare the RiboGreen working solution by diluting the RiboGreen reagent in TE buffer according to the manufacturer's instructions.

-

Add the RiboGreen working solution to all wells.

-

Incubate the plate for 5 minutes at room temperature, protected from light.

-

-

Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~480 nm and emission at ~520 nm.

-

Calculation:

-

Generate a standard curve by plotting fluorescence intensity versus RNA concentration.

-

Use the standard curve to determine the concentration of total RNA and free RNA in the samples.

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Total RNA - Free RNA) / Total RNA) * 100

-

In Vitro Transfection Efficiency Assay

This assay measures the functional delivery of mRNA by LNPs, typically using a reporter gene like luciferase.

Materials:

-

Cells cultured in a 96-well plate (e.g., HEK293T or HeLa cells).

-

LNP formulation encapsulating luciferase mRNA.

-

Cell culture medium.

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

-

Luminometer.

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Dilute the mRNA-LNP formulation to the desired concentrations in cell culture medium.

-

Remove the old medium from the cells and add the LNP-containing medium.

-

Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.

-

After incubation, remove the medium and wash the cells with PBS.

-

Lyse the cells by adding a lysis buffer and incubating according to the manufacturer's protocol.

-

Transfer the cell lysate to an opaque 96-well plate suitable for luminescence measurements.

-

Add the luciferase assay substrate to each well.

-

Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of translated luciferase protein.

-

Normalize the luminescence signal to the total protein concentration in each well, determined by a separate protein assay (e.g., BCA assay), to account for differences in cell number.

Cellular Uptake Analysis by Flow Cytometry

This method quantifies the percentage of cells that have internalized fluorescently labeled LNPs.

Materials:

-

LNP formulation containing a fluorescently labeled lipid (e.g., Atto-488-DOPE).[9]

-

Cells in suspension.

-

FACS buffer (e.g., PBS with 2% FBS).

-

Flow cytometer.

Protocol:

-

Culture cells to the desired density and harvest them to obtain a single-cell suspension.

-

Incubate the cells with the fluorescently labeled LNP formulation at various concentrations for a defined period (e.g., 4 hours) at 37°C. Include an untreated cell sample as a negative control.

-

After incubation, wash the cells with cold PBS to remove non-internalized LNPs.

-

Resuspend the cells in FACS buffer.

-

Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel for Atto-488).

-

Gate on the live cell population based on forward and side scatter.

-

Determine the percentage of fluorescently positive cells and the mean fluorescence intensity, which are indicative of the extent of LNP uptake.

Visualizing the Role of this compound in LNP Function

The following diagrams, generated using the DOT language, illustrate the mechanism of this compound-mediated endosomal escape and a typical experimental workflow for LNP characterization.

Caption: this compound facilitates endosomal escape via a pH-triggered phase transition.

Caption: Workflow for the formulation and characterization of this compound-containing LNPs.

Conclusion

This compound is an indispensable component in many LNP formulations, primarily due to its fusogenic properties that are critical for efficient endosomal escape of the therapeutic payload. Its unique conical molecular shape and its ability to undergo a pH-dependent transition to the inverted hexagonal phase are the key drivers of its function. The successful design and optimization of LNP-based drug delivery systems rely on a thorough understanding of the role of each lipid component, and as demonstrated in this guide, this compound plays a pivotal role in the intracellular delivery pathway. The provided data and experimental protocols serve as a valuable resource for researchers and scientists working to advance the development of next-generation LNP therapeutics.

References

- 1. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 2. bowdish.ca [bowdish.ca]

- 3. waters.com [waters.com]

- 4. fredhutch.org [fredhutch.org]

- 5. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 6. Gal8 Visualization of Endosome Disruption Predicts Carrier-Mediated Biologic Drug Intracellular Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abpbio.com [abpbio.com]

- 8. Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [app.jove.com]

- 9. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of DOPE in Gene Delivery: A Technical Guide

An in-depth exploration of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) as a critical component in non-viral gene delivery systems, detailing its mechanism of action, experimental protocols, and impact on transfection efficiency.

Introduction

In the landscape of non-viral gene therapy, the efficient delivery of nucleic acids into target cells remains a paramount challenge. Cationic lipid-based nanoparticles (LNPs) and liposomes have emerged as promising vectors, yet their efficacy is often contingent on the inclusion of "helper lipids." Among these, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (this compound) has established itself as a cornerstone ingredient. Its unique fusogenic properties are instrumental in overcoming one of the most significant barriers to successful gene delivery: endosomal escape. This technical guide provides a comprehensive overview of the foundational research on this compound, offering researchers, scientists, and drug development professionals a detailed resource on its application in gene delivery.

The Fusogenic Power of this compound: A Mechanistic Overview

This compound is a zwitterionic helper lipid that, under physiological conditions, adopts a conical shape due to its small headgroup and unsaturated acyl chains. This molecular geometry is central to its function. While cationic lipids are essential for condensing negatively charged nucleic acids and mediating initial cell contact, this compound's primary role is to facilitate the release of the genetic cargo from the endosome into the cytoplasm.[1][2][3]

Upon endocytosis, the lipoplex (lipid-DNA complex) is trafficked into the endosomal pathway, where the pH progressively decreases. This acidic environment triggers a crucial conformational change in this compound-containing lipid bilayers, inducing a transition from a lamellar phase to an inverted hexagonal (HII) phase.[1][2] This structural rearrangement destabilizes the endosomal membrane, leading to membrane fusion and the subsequent release of the nucleic acid cargo into the cytoplasm, where it can exert its therapeutic effect.[2][4] Without an effective endosomal escape mechanism, the genetic material would be degraded by lysosomal enzymes, rendering the therapy ineffective.

dot

Caption: Mechanism of this compound-mediated endosomal escape for gene delivery.

Quantitative Impact of this compound on Gene Delivery Systems

The inclusion of this compound in liposomal and lipid nanoparticle formulations significantly influences their physicochemical properties and, consequently, their transfection efficiency. The molar ratio of the cationic lipid to this compound is a critical parameter that must be optimized for each specific application.

| Formulation (Cationic Lipid:this compound Ratio) | Particle Size (nm) | Zeta Potential (mV) | Transfection Efficiency | Cell Line | Reference |

| PC/CAP/DOPE (4:2:1) | 138.8 ± 34 | -18.2 ± 1.3 | 66% peptide delivery, 8% cDNA transfection | hTCEpi | [5] |

| DOTAP:this compound (1:1) | Not specified | Not specified | High efficiency (comparable to Lipofectamine 2000) | Not specified | [2] |

| 2X3:this compound (1:3) | Nanometric | Positive | Superior to 1:1, 1:2 and Lipofectamine MessengerMax | BHK-21, A549 | [1] |

| C14-494 LNP with this compound | ~70 | +0.33 | ~15% GFP knockout | HepG2-GFP | [6] |

| This compound/DC-Chol | Homogeneous size | Not specified | High mRNA encapsulation | Ovarian Cancer Cells | [7] |

Detailed Experimental Protocols

Preparation of this compound-Containing Cationic Liposomes

This protocol is a synthesized methodology based on the principles of the lipid film hydration technique.[5][8][9]

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (this compound)

-

Cationic lipid (e.g., DOTAP, DC-Chol)

-

Chloroform

-

Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

-

Glass vials with Teflon-lined caps

-

Glass syringes

-

Nitrogen or Argon gas source

-

Vacuum system

-

Bath sonicator or probe sonicator

-

Rotary evaporator (optional)[5]

-

Extruder with polycarbonate membranes (optional, for size homogenization)

dot

Caption: Workflow for the preparation of this compound-containing cationic liposomes.

Procedure:

-

Lipid Dissolution: Dissolve the cationic lipid and this compound in chloroform to a working concentration (e.g., 1-10 mg/mL).[8]

-

Mixing: In a clean glass vial, aliquot the desired amounts of each lipid solution to achieve the target molar ratio. Mix thoroughly.

-

Film Formation: Evaporate the chloroform using a gentle stream of nitrogen or argon gas while rotating the vial to form a thin, uniform lipid film on the inner surface. A rotary evaporator can also be used for this step.[5]

-

Drying: Place the vial under a high vacuum for at least 1-2 hours (or overnight) to ensure complete removal of any residual organic solvent.[8][9]

-

Hydration: Add the appropriate volume of sterile, nuclease-free aqueous buffer to the dried lipid film. Hydration should be performed at a temperature above the phase transition temperature of the lipids.

-

Vesicle Formation: Agitate the vial by vortexing or shaking to hydrate the lipid film, which will swell and detach from the glass to form multilamellar vesicles (MLVs).

-

Sonication: To create smaller, unilamellar vesicles (SUVs), sonicate the lipid suspension using a bath sonicator until the solution becomes clear (typically 2-5 minutes).[8] For more defined sizes, a probe sonicator can be used, but care must be taken to avoid overheating.

-

Extrusion (Optional): For a more uniform particle size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

In Vitro Transfection Protocol

This protocol outlines a general procedure for transfecting mammalian cells in culture with this compound-containing lipoplexes.

Materials:

-

Prepared this compound-containing cationic liposomes

-

Plasmid DNA or mRNA

-

Serum-free cell culture medium (e.g., Opti-MEM)

-

Complete cell culture medium with serum

-

Adherent mammalian cells (e.g., HEK293, A549) seeded in multi-well plates

-

HEPES-buffered saline (HBS)

dot

Caption: Experimental workflow for in vitro cell transfection.

Procedure:

-

Cell Seeding: The day before transfection, seed cells in multi-well plates to achieve 70-90% confluency at the time of transfection.[10]

-

Lipoplex Formation:

-

Separately, dilute the cationic liposome suspension and the nucleic acid (e.g., plasmid DNA) in serum-free medium.

-

Combine the diluted liposomes and nucleic acid. The ratio of positive charges from the cationic lipid to negative charges from the nucleic acid (N/P ratio) is a critical parameter to optimize. An N/P ratio of 10/1 has shown to be effective in some systems.[1]

-

Incubate the mixture at room temperature for 5-20 minutes to allow for the formation of lipoplexes.[8][9]

-

-

Transfection:

-

Post-Transfection:

-

After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium containing serum.

-

Culture the cells for the desired period (typically 24-72 hours) before assaying for transgene expression (e.g., via fluorescence microscopy for GFP, luciferase assay, or western blot).

-

Conclusion

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine is more than a mere structural component in lipid-based gene delivery systems; it is a key functional element that directly addresses the critical challenge of endosomal escape. Its pH-dependent polymorphic behavior, transitioning to the fusogenic HII phase within the acidic endosome, is the cornerstone of its efficacy. The quantitative data and experimental protocols presented in this guide underscore the importance of careful formulation and optimization. As the field of gene therapy continues to advance, a thorough understanding of the foundational roles of helper lipids like this compound will be indispensable for the rational design of safe and effective non-viral vectors.

References

- 1. Influence of Lipid Composition of Cationic Liposomes 2X3-DOPE on mRNA Delivery into Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and optimization of anionic liposomes for delivery of small peptides and cDNA to human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 7. biorxiv.org [biorxiv.org]

- 8. avantiresearch.com [avantiresearch.com]

- 9. epublications.marquette.edu [epublications.marquette.edu]

- 10. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]

The Rise of DOPE: A Technical Guide to its Discovery and Pivotal Role in Nanomedicine

For Immediate Release

A comprehensive technical guide released today details the discovery and significance of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in the field of nanomedicine. This whitepaper, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of this compound's role as a critical component in advanced drug delivery systems, particularly in the context of gene therapy and targeted drug release.

This compound, a naturally occurring phospholipid, has emerged as a key "helper lipid" in liposomal formulations. Its unique fusogenic properties, driven by a tendency to form non-bilayer structures in response to specific physiological cues, have revolutionized the design of nanoparticles capable of efficiently delivering therapeutic payloads into diseased cells. This guide explores the fundamental physicochemical characteristics of this compound, its mechanism of action, and its diverse applications in nanomedicine.

Discovery and Significance

Initially identified as a component of biological membranes, the unique properties of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (this compound) garnered significant interest in the field of nanomedicine. Researchers discovered that its inclusion in liposomal formulations dramatically enhanced the delivery of encapsulated materials into the cytoplasm of target cells. This "helper" function is primarily attributed to this compound's ability to facilitate endosomal escape, a critical bottleneck in intracellular drug delivery.

The significance of this compound lies in its pH-sensitive nature. At physiological pH (around 7.4), this compound maintains a stable lamellar phase within the liposome structure. However, upon internalization into the acidic environment of the endosome (pH 5.5-6.5), this compound undergoes a conformational change, promoting the formation of an inverted hexagonal (HII) phase. This structural transition destabilizes the endosomal membrane, leading to the release of the liposome's contents into the cell's cytoplasm, thereby protecting the therapeutic payload from degradation in the lysosome. This mechanism is particularly crucial for the delivery of sensitive macromolecules like nucleic acids (DNA and RNA) and certain proteins.

Physicochemical Properties of this compound-Containing Liposomes

The incorporation of this compound into liposomal formulations significantly influences their physicochemical characteristics, which are critical determinants of their in vivo behavior and therapeutic efficacy. Key parameters such as particle size, polydispersity index (PDI), and zeta potential are carefully optimized during formulation development.

| Formulation Composition | Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |

| 2X3-DOPE (1:1) | 200 | <0.3 | +50 | [1] |

| 2X3-DOPE (1:2) | 150 | <0.3 | +45 | [1] |

| 2X3-DOPE (1:3) | 100 | <0.3 | +40 | [1] |

| 5-FU loaded SPC:CHEMS (F1) | 138 | 0.25 | -27.3 | [2] |

| 5-FU loaded this compound:CHEMS (F3) | 166 | 0.31 | -29.8 | [2] |

| Zinc(II)-cyclen lipid:this compound (1:2) | ~150-200 | N/A | ~+40 to +60 | [3] |

| DC-Chol:this compound | 110.1 ± 2.8 | 0.096 ± 0.3 | -6.70 ± 1.4 | [4] |

| This compound:CHEMS | 107.2 ± 2.9 | 0.213 ± 0.005 | -21.9 ± 1.8 | [5] |

Drug Delivery Applications: Encapsulation and Release

This compound-containing liposomes are extensively utilized for the delivery of a wide range of therapeutic agents, from small molecule drugs to large biologics. The efficiency of drug encapsulation and the kinetics of drug release are critical performance attributes.

| Formulation Composition | Drug | Encapsulation Efficiency (%) | Drug Release Profile | Reference |

| 5-FU loaded SPC:CHEMS (F1) | 5-Fluorouracil | 35.8 | Biphasic: ~50% in 2h, then sustained | [2] |

| 5-FU loaded this compound:CHEMS (F3) | 5-Fluorouracil | 31.5 | Biphasic: ~50% in 2h, then sustained | [2] |

| This compound:CHEMS | Docetaxel | 88.65 ± 20.3 | pH-sensitive release | [5] |

Gene Delivery: Transfection Efficiency

The fusogenic properties of this compound make it an invaluable component in non-viral gene delivery systems. By promoting endosomal escape, this compound significantly enhances the transfection efficiency of plasmid DNA and mRNA, leading to higher levels of protein expression in target cells.

| Formulation Composition | Nucleic Acid | Cell Line | Transfection Efficiency | Reference |

| 2X3-DOPE (1:1, 1:2, 1:3) | mRNA-eGFP/mRNA-FLuc | HEK293T | Dependent on 2X3:this compound ratio | [1] |

| DOPC/DOPE/SS14 (varying ratios) | pDNA (EGFP) | COS-7, U87-MG, MG63 | Highest with 16.7:33.3:50 ratio | [6] |

Key Experimental Protocols

Preparation of pH-Sensitive Liposomes by Thin-Film Hydration

This method is widely used for the preparation of this compound-containing liposomes.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (this compound)

-

Cholesteryl hemisuccinate (CHEMS)

-

Drug to be encapsulated (e.g., Doxorubicin)

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Dissolve this compound and CHEMS (e.g., in a 6:4 molar ratio) and the lipophilic drug in a chloroform/methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

-

Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with an aqueous buffer (e.g., PBS pH 7.4) containing the hydrophilic drug by rotating the flask at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

-

To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times.

-

Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.

Characterization of Liposomes: Particle Size and Zeta Potential

Dynamic Light Scattering (DLS) is a standard technique for determining the size distribution and surface charge of liposomes.

Materials:

-

Liposome suspension

-

Deionized water or appropriate buffer for dilution

-

DLS instrument (e.g., Malvern Zetasizer)

Procedure:

-

Dilute the liposome suspension to an appropriate concentration with deionized water or the desired buffer to avoid multiple scattering effects.

-

For particle size measurement, place the diluted sample in a cuvette and insert it into the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles and calculates the hydrodynamic diameter using the Stokes-Einstein equation. The polydispersity index (PDI) is also determined, indicating the width of the size distribution.

-

For zeta potential measurement, inject the diluted sample into a specialized zeta cell containing electrodes. The instrument applies an electric field and measures the velocity of the nanoparticles. The zeta potential is then calculated based on the electrophoretic mobility.

In Vitro Drug Release Assay

This assay evaluates the release of an encapsulated drug from liposomes under different conditions, such as varying pH to simulate the endosomal environment.

Materials:

-

Drug-loaded liposome suspension

-

Release media (e.g., PBS at pH 7.4 and acetate buffer at pH 5.5)

-

Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

-

Shaking incubator or water bath

-

Analytical method to quantify the drug (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

-

Place a known amount of the drug-loaded liposome suspension into a dialysis bag.

-

Immerse the dialysis bag in a larger volume of the release medium (e.g., 100 mL of PBS at pH 7.4 or acetate buffer at pH 5.5) maintained at 37°C with gentle stirring.

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Quantify the amount of drug released into the medium using a validated analytical method.

-

Calculate the cumulative percentage of drug released over time.

Visualizing the Mechanisms and Workflows

To better illustrate the complex processes involving this compound in nanomedicine, the following diagrams have been generated using the DOT language.

References

- 1. 2.4. Liposome Characterization: Size and ζ-Potential [bio-protocol.org]